molecular formula C15H9ClN2OS2 B4555521 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4555521
M. Wt: 332.8 g/mol
InChI Key: NTVGFVKYIHYARN-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H9ClN2OS2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is 331.9844830 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution have been explored, leading to the synthesis of various compounds. These reactions underline the potential of such compounds in creating diverse chemical structures, which could be pivotal for developing new materials or pharmaceuticals (Kandeel & Youssef, 2001).

Antimicrobial Applications

Research has shown that derivatives containing the 2-thioxothiazolidin-4-one framework exhibit notable antimicrobial activity. For instance, compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one demonstrated significant inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Electrochemical and Optical Properties

The incorporation of thiazolidinone and related structures into polymers has been investigated for their electrochemical and optical properties. This research could lead to applications in electrochromics, providing materials that change color in response to electrical stimuli. Such materials have potential uses in displays, smart windows, and sensors (Ming et al., 2015).

Anticancer Activity

The thiazolo[3,2-a]pyridines, prepared using a multicomponent reaction, have shown promising anticancer activity across a range of cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Altuğ et al., 2011).

Antimicrobial and Cytotoxic Activities

Novel series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. These compounds have shown considerable activity against specific bacterial and fungal strains, as well as cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Feitoza et al., 2012).

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVGFVKYIHYARN-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.